diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate is a complex organic compound that belongs to the class of thieno[4,3,2-de]phthalazine derivatives. This compound is characterized by its unique structure, which includes a thieno ring fused with a phthalazine moiety, and functional groups such as amino, chlorophenyl, and dioxo groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the thieno[4,3,2-de]phthalazine core. Subsequent esterification with diethyl oxalate and amination steps lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(2-aminoethoxy)methyl-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares structural similarities with the presence of diethyl and chlorophenyl groups but differs in the core structure and functional groups.
Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: Another compound with a chlorophenyl group, but with a phosphonate moiety instead of the thieno[4,3,2-de]phthalazine core.
Uniqueness
Diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate is unique due to its specific combination of functional groups and the thieno[4,3,2-de]phthalazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16ClN3O6S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
diethyl 6-(4-chlorophenyl)-7-hydroxy-9-imino-3-oxo-2-thia-5,6-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,7,10-tetraene-10,11-dicarboxylate |
InChI |
InChI=1S/C21H16ClN3O6S/c1-3-30-19(27)12-14(20(28)31-4-2)17-13-11(15(12)23)18(26)25(24-16(13)21(29)32-17)10-7-5-9(22)6-8-10/h5-8,23,26H,3-4H2,1-2H3 |
InChI Key |
QQTCWBLWRZRGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=N)C2=C(N(N=C3C2=C1SC3=O)C4=CC=C(C=C4)Cl)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.